2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid

Vue d'ensemble

Description

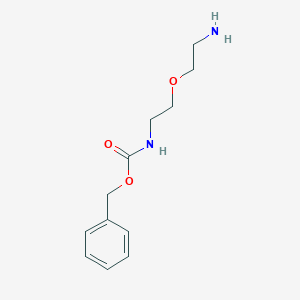

The compound “2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid” is also known as “methyl 2-[(ethoxymethanethioyl)sulfanyl]propanoate”. It is a mono-constituent substance of organic origin .

Synthesis Analysis

The synthesis of such compounds often involves the use of thio-containing reagents. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The molecular formula of this compound is C7H12O3S2 . More detailed structural information may be available from specialized chemical databases or suppliers .Applications De Recherche Scientifique

Antioxidant Properties and Therapeutic Potential : Thioctic acid and its reduced form, dihydrolipoic acid, exhibit significant antioxidant properties. These compounds have been used in therapies for diseases where enhanced free radical peroxidation of membrane phospholipids is a feature. Dihydrolipoic acid has been shown to act as a direct scavenger of peroxyl radicals and enhances the antioxidant potency of other antioxidants, like ascorbate and vitamin E, in both aqueous and hydrophobic membranous phases (Kagan et al., 1992).

Synthesis and Development of Therapeutic Agents : The efficient synthesis of compounds like chloromethyl 2-ethoxy-2-methylpropanoate and potent PPARpan agonists has been reported. These syntheses are significant for the development of drugs and therapeutic agents (Ragan et al., 2010); (Guo et al., 2006).

Anti-inflammatory Activity : β-Hydroxy-β-arylpropanoic acids, structurally similar to NSAIDs like ibuprofen, have been synthesized and evaluated for their anti-inflammatory activity. Molecular docking experiments identified potential COX-2 inhibitors among these compounds (Dilber et al., 2008).

Antimalarial Agents : Certain thio- and selenosemicarbazides derived from 2-acetylpyridine have shown potential as antimalarial agents. These compounds demonstrated activity against Plasmodium berghei infected mice (Klayman et al., 1983).

DNA Duplex Stability : Sulfur-modified nucleotides, such as 2-thiothymidines, have been investigated for their effects on base-pair geometry and duplex conformation. These modifications are known to boost both thermodynamic stability and nuclease resistance, making them promising for RNAi applications (Diop-Frimpong et al., 2005).

Catalytic Activity in Liquid-Phase Synthesis : Research on the catalytic activity of acidic ion-exchange resins for the synthesis of compounds like 2-ethoxy-2-methylpropane (ETBE) has been conducted. The activity was found to depend on the morphological properties of the resins (Soto et al., 2018); (López et al., 2018).

Nematocide Activity : The synthesis of oxazaphosphorinanes and their derivatives based on dichlorophosphates showed high nematocide activity, indicating potential in pesticide development (Shipov et al., 1995).

Surfactant Synthesis : Novel methods for synthesizing 4-sulfoalkanoic acids, a class of dianionic-headed surfactants, have been developed. These compounds hold significance in various industrial applications (Jiang & Xu, 2017).

Potential Anti-HIV Activity : Novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine have been synthesized and shown to exhibit potent anti-HIV-1 activity (Danel et al., 1996).

Formation of Methylglyoxal in Organisms : Studies on methylglyoxal, a highly reactive alpha-oxoaldehyde, have revealed its formation in numerous enzymatic and nonenzymatic reactions in food and living organisms. This compound is associated with complications of diabetes and some neurodegenerative diseases (Nemet et al., 2006).

Propriétés

IUPAC Name |

2-ethoxycarbothioylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S2/c1-4-10-6(11)12-7(2,3)5(8)9/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDXTAKUEUFSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

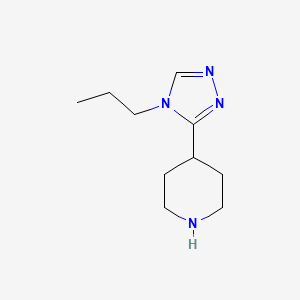

CCOC(=S)SC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692921 | |

| Record name | 2-[(Ethoxycarbonothioyl)sulfanyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid | |

CAS RN |

133944-74-8 | |

| Record name | 2-[(Ethoxycarbonothioyl)sulfanyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)

![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)